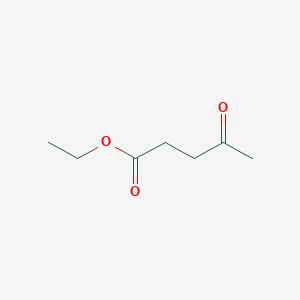

Ethyl levulinate

Cat. No. B147295

Key on ui cas rn:

539-88-8

M. Wt: 144.17 g/mol

InChI Key: GMEONFUTDYJSNV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08052953B2

Procedure details

26.4 grams of the main hydrolysate solution as described in the example 1 are slowly added into 53 grams (about 2 times of the amount of the hydrolysate solution) of the mixture of ethanol and n-octanol, thereby forming tiny precipitates. The precipitates are filtrated by filtration, thereby obtaining oligosaccharide precipitates and a pale yellow and clear filtrate containing the sulfuric acid and the precipitant of ethanol and n-octanol. The precipitates are washed with 10 ml of the precipitant of ethanol and n-octanol for twice, and then washed with benzene. The precipitant absorbed by the precipitates is extracted into the benzene, then the benzene and the precipitant are separated by distillation, and the two are recycled to reuse. The filtrate containing the sulfuric acid, the ethanol and the n-octanol is put in a flask which is ligated with a condense pipe. The flask is heated to 170□ quickly. During the heating, some condensate, which is ethanol, and some non-condensable gas, which is ethylene, occur and are collect. At the same time, the sugars remaining in the filtrate further hydrolyze into levulinic acid, which is reacted with the ethanol under the catalyzation by sulfuric acid and produce ethyl levulinate. The ethyl levulinate and the n-octanol, which are not steamed out, are extracted by benzene, what is left is the sulfuric acid, which can be recycled for reuse. In the example, the method to recover the acid is reaction distillation (RD) which produces bio-ethylene and biodiesel ethyl levulinate. Analysis shows that the recovery rate of reducing sugars is 85.3% of the theory recovery rate, the acid recovery rate is 83.2%. Obviously, the ethanol, added the water-immiscible n-octanol, can improve the recovery rate of sugars and the recovery rate of acids.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5]>C(O)CCCCCCC>[CH2:1]=[CH2:2].[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCCCCCC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

are extracted by benzene, what

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction distillation (RD) which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)C)(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |